molecular formula C12H13NO B13690046 2-(2-Methoxyphenyl)-4-methylpyrrole

2-(2-Methoxyphenyl)-4-methylpyrrole

Cat. No.: B13690046
M. Wt: 187.24 g/mol
InChI Key: VGMMTDWYYRPNHE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-methylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxyphenyl group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-methylpyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-methylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-4-methylpyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-methylpyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)benzoxazole: Similar in structure but with a benzoxazole ring instead of a pyrrole ring.

    2-(2-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a pyrrole ring.

    8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Features a quinoline and benzimidazole moiety.

Uniqueness

2-(2-Methoxyphenyl)-4-methylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-9-7-11(13-8-9)10-5-3-4-6-12(10)14-2/h3-8,13H,1-2H3

InChI Key

VGMMTDWYYRPNHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=CC=C2OC

Origin of Product

United States

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